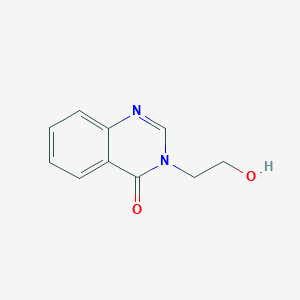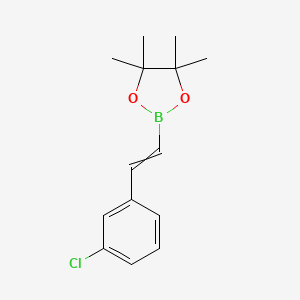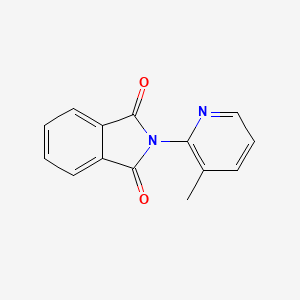
Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI)
Overview
Description
Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H10FNO2. It is also known by its IUPAC name, ethyl N-(3-fluorophenyl)carbamate. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-fluorophenyl)-, ethyl ester typically involves the reaction of 3-fluoroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Fluoroaniline+Ethyl chloroformate→Carbamic acid, (3-fluorophenyl)-, ethyl ester+HCl
Industrial Production Methods
On an industrial scale, the production of carbamic acid, (3-fluorophenyl)-, ethyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-fluorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-fluoroaniline and ethanol.
Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-Fluoroaniline and ethanol.
Oxidation: Various oxidized carbamates.
Substitution: Substituted phenyl carbamates.
Scientific Research Applications
Carbamic acid, (3-fluorophenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (3-fluorophenyl)-, ethyl ester involves its interaction with various molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, which prevent the enzyme from performing its normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-fluorophenyl)-, ethyl ester
- Carbamic acid, (2-fluorophenyl)-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-fluorophenyl)-, ethyl ester is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
CAS No. |
403-92-9 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl N-(3-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
RDCNKBVMLNCTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
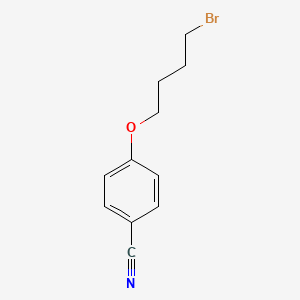
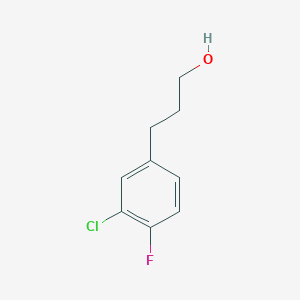
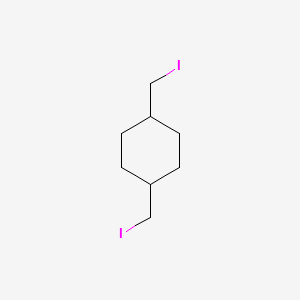
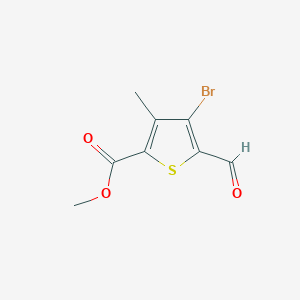
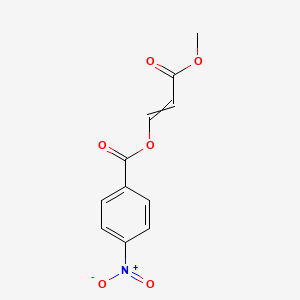
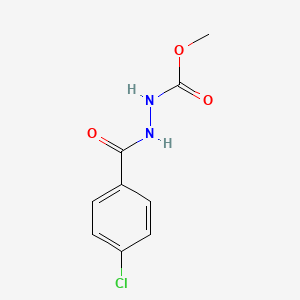


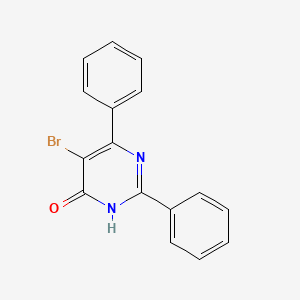
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-methyl-, methyl ester](/img/structure/B8780259.png)

